Einecs 303-443-0
Description
Contextualization of Fluorescent Brightening Agents in Contemporary Research
Fluorescent Brightening Agents (FBAs), also known as Optical Brightening Agents (OBAs) or Fluorescent Whitening Agents (FWAs), are a class of organic compounds pivotal in various industrial and research sectors. fibre2fashion.comresearchgate.net These compounds function by absorbing light in the non-visible ultraviolet (UV) and violet regions of the electromagnetic spectrum (typically 340-370 nm) and re-emitting it as visible blue light (typically 420-470 nm). fibre2fashion.comresearchgate.netprecedenceresearch.com This phenomenon, known as fluorescence, counteracts the inherent yellowish cast of many materials, resulting in a brighter, whiter appearance. fibre2fashion.comprecedenceresearch.com Contemporary research continues to explore the synthesis, properties, and applications of FBAs, driven by the demand for enhanced aesthetics and performance in products ranging from textiles and papers to plastics and detergents. fibre2fashion.comupenn.edu The ability of these agents to not only whiten but also increase the perceived brightness of a substrate by emitting more visible light than what is absorbed makes them a subject of ongoing scientific interest. upenn.eduresearchgate.net
Historical Trajectories of Cationic Benzoxazole (B165842) Compounds in Scientific Inquiry
The scientific journey of fluorescent whitening agents began with the observation of fluorescence by G.G. Stokes in 1852. culturalheritage.org The first application of a fluorescent substance to textiles to achieve a whitening effect was documented in 1929. upenn.edu This marked a significant advancement from earlier methods like "bluing," which simply masked yellowness by adding a blue dye, thereby reducing the total reflected light. upenn.edu Benzoxazole derivatives have emerged as a significant class of FBAs due to their robust chemical structures and excellent optical properties. researchgate.netresearchgate.net The synthesis of benzoxazole-based brighteners has been a focus of organic chemistry research, with various methods developed to construct the core benzoxazole unit. medcraveonline.comajchem-a.com Historically, the condensation of 2-aminophenols with carboxylic acid derivatives was a common approach, though often requiring harsh conditions. medcraveonline.com Modern synthetic strategies increasingly utilize transition-metal catalysis, particularly with copper, to achieve milder and more efficient reactions. medcraveonline.com The development of cationic benzoxazole compounds, in particular, has been driven by their utility in specific applications where a positive charge is advantageous for substrate substantivity, such as in certain textile and paper treatments. google.com
Delineation of Research Scope and Foundational Significance
The scope of research on EINECS 303-443-0 and related cationic benzoxazole brighteners is multifaceted. It encompasses the fundamental synthesis and characterization of these compounds, exploration of their photophysical properties, and their application-oriented performance. Synthetic research focuses on developing efficient and environmentally benign methods for producing benzoxazole derivatives. researchgate.netmedcraveonline.comajchem-a.com Characterization involves a suite of analytical techniques to determine molecular structure and purity. The foundational significance of this research lies in establishing structure-property relationships. Understanding how modifications to the molecular structure of a benzoxazole brightener influence its absorption and emission spectra, quantum yield, and photostability is crucial for designing new and improved FBAs for specific applications. researchgate.net The study of compounds like Tinopal AMS-GX contributes to a deeper understanding of fluorescence quenching, the interaction of brighteners with various substrates, and their behavior in complex chemical environments. researchgate.netresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| EINECS Number | 303-443-0 |
| CAS Number | 94199-69-6 |
| Commercial Name | Tinopal AMS-GX |
| Chemical Class | Cationic Benzoxazole |
| Molecular Formula | C24H65N4O22P3 |
| Molecular Weight | 854.7 g/mol |
Interactive Data Table: Key Research Findings on Benzoxazole Brighteners
| Research Area | Key Finding | Reference |
| Synthesis | Copper-catalyzed methods offer a mild and efficient route to 2-aryl benzoxazoles. | medcraveonline.com |
| Biochemical Interaction | Tinopal AMS-GX competes with NADH in the NADH-oxidase reaction catalyzed by Complex I. | researchgate.net |
| Application | Benzoxazole brighteners are effective for whitening polyester (B1180765) and its blended fabrics. | jnogilvychem.com |
| Structural Analysis | Spectroscopic techniques like NMR and FTIR are crucial for confirming molecular structure. | |
| Photophysical Properties | The molecular arrangement in a fiber significantly influences the optical properties of the brightener. | researchgate.net |
Properties
CAS No. |
94199-69-6 |
|---|---|
Molecular Formula |
C24H65N4O22P3 |
Molecular Weight |
854.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;diphosphono hydrogen phosphate |
InChI |
InChI=1S/4C6H15NO3.H5O10P3/c4*8-4-1-7(2-5-9)3-6-10;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*8-10H,1-6H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
WCDQLAZZRWQIMX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Elucidation of Einecs 303 443 0 Mechanistic Interactions at Sub Cellular Levels
Investigation of Mitochondrial Enzyme Modulatory Effects
There is no available scientific literature detailing the modulatory effects of 2-ethoxy-5-((4-methyl-1-piperazinyl)sulfonyl)benzoic acid on mitochondrial enzymes.
Kinetic Analysis of Competitive Inhibition with NADH:Ubiquinone Oxidoreductase (Complex I)
No studies were found that performed a kinetic analysis of the potential competitive inhibition of NADH:Ubiquinone Oxidoreductase (Complex I) by this compound.
Characterization of Binding Affinity and Specificity within Enzyme Complexes
Data on the binding affinity and specificity of 2-ethoxy-5-((4-methyl-1-piperazinyl)sulfonyl)benzoic acid within any mitochondrial enzyme complexes are not available in the reviewed literature.
Uncompetitive Inhibition Kinetics: Insights into Ternary Complex Formation
There is no information available regarding uncompetitive inhibition kinetics or the formation of a ternary complex involving this compound, a mitochondrial enzyme, and its substrate.
Spectroscopic Interrogation of Biomolecular Interactions
No spectroscopic studies (e.g., NMR, X-ray crystallography, fluorescence spectroscopy) detailing the biomolecular interactions of 2-ethoxy-5-((4-methyl-1-piperazinyl)sulfonyl)benzoic acid have been published.
Computational Approaches to Binding Dynamics and Conformational Changes
Computational studies, such as molecular docking or molecular dynamics simulations, focused on the binding dynamics and conformational changes induced by 2-ethoxy-5-((4-methyl-1-piperazinyl)sulfonyl)benzoic acid on biological targets are not present in the current body of scientific literature.
Advanced Applications of Einecs 303 443 0 As a Scientific Tracer
Hydrogeological Tracing for Environmental System Characterization
The use of dye tracers is a fundamental technique in hydrogeology for characterizing aquatic flow systems, including groundwater and surface water interactions. oregonstate.eduusf.edu Reactive dyes like EINECS 303-443-0 are of particular interest because their interaction with the environment can illuminate processes such as adsorption and retardation. mdpi.com
While specific studies detailing the use of this compound in glacial environments are not widely documented in available literature, the principles of dye tracing in these systems are well-established. Supraglacial channels are a key feature of glacier hydrology, transporting meltwater that influences ice dynamics. copernicus.org Dye tracers are used to map these flowpaths, determine water velocities, and understand the evolution of the drainage system. The selection of a tracer for glacial studies depends on factors like low sorption to ice and sediment, high detectability, and environmental persistence. The reactive nature of this compound would require careful consideration of its interaction with glacial sediments, but it could potentially be used to study reactive transport processes in these unique environments.
A significant application for reactive tracers like this compound is the study of adsorption, the process by which dissolved molecules bind to solid surfaces. This is critical for understanding contaminant transport, as adsorption can slow the movement of a substance relative to the water flow. The interaction of this compound with various adsorbents has been extensively studied, often in the context of its removal from wastewater, but the findings are directly applicable to its behavior as a hydrogeological tracer. mdpi.commdpi.com
The Langmuir isotherm is a model used to describe the equilibrium of adsorption, relating the amount of adsorbed substance to its concentration in the solution at a constant temperature. jmaterenvironsci.com It assumes that adsorption occurs as a monolayer on a surface with a finite number of identical sites. mdpi.com Research has shown that the adsorption of Remazol Yellow dyes fits the Langmuir model well on various substrates. mdpi.comntua.gr
For instance, one study investigating the adsorption of Remazol Yellow on char derived from spent tires found that the experimental data fit the Langmuir model, indicating a monolayer adsorption process with a maximum uptake capacity of 11.9 mg/g. mdpi.com Another study using sunflower pulp as a biosorbent also reported a good fit to the Langmuir model, with a maximum adsorption capacity (q_m) of 2.558 mg/g. ntua.gr The study of adsorption onto modified chitin (B13524) found that Remazol dyes had a higher total adsorption capacity compared to other reactive dyes, with values ranging from 235 to 294 mg/g. pjoes.com These studies demonstrate how the compound can be used to quantify the adsorptive properties of different geological and organic materials.
Table 1: Langmuir Isotherm Parameters for this compound Adsorption on Various Substrates
| Adsorbent Material | Maximum Adsorption Capacity (q_m) (mg/g) | Langmuir Constant (K_L or K_a) (L/mg) | Reference |
| Spent Tire Char | 11.9 | Not Specified | mdpi.com |
| Sunflower Pulp | 2.558 | 0.030 | ntua.gr |
| Modified Chitin | 235 - 294 (total capacity) | 0.7 - 1.7 (for high-affinity sites) | pjoes.com |
| Carbonized Green Tea | Not Specified (Favorable Adsorption) | Not Specified (Favorable Adsorption) | jmaterenvironsci.com |
The detection of dye tracers in water samples, often at very low concentrations, is a critical part of any tracer study. The standard method for analysis is UV-Visible spectrophotometry, which measures the absorbance of light at the dye's characteristic maximum wavelength (λ_max). jmaterenvironsci.commdpi.com For Remazol Yellow GR, the λ_max is approximately 414 nm. mdpi.com
In environmental samples, which can be complex matrices containing other dissolved and suspended materials, extracting and concentrating the dye may be necessary for accurate quantification. Methodologies often involve solid-phase extraction (SPE) or liquid-liquid extraction. While literature specifically detailing extraction methods for this compound as a hydrogeological tracer is sparse, the techniques are common in the broader field of analytical chemistry for dye analysis in wastewater. These methods are adaptable for environmental tracer studies to ensure low detection limits and remove interferences.
Interdisciplinary Research Applications as a Molecular Probe
Beyond hydrogeology, the reactive properties of this compound allow its use as a molecular probe. The vinyl sulfone group (-SO₂CH₂CH₂OSO₃Na) is a key functional feature; under alkaline conditions, it can form a stable, covalent bond with nucleophilic groups like the hydroxyl (-OH) groups found in cellulose (B213188) or the amino (-NH₂) groups in proteins. jmaterenvironsci.commdpi.com
This reactivity allows the compound to be used for labeling and tracking biomolecules or other materials with suitable functional groups. In materials science, for example, it can be used to study the accessibility and reactivity of sites on biopolymers like cellulose. mdpi.com By measuring the amount of dye that covalently bonds to a material, researchers can quantify the number of available reactive sites, providing insight into the material's surface chemistry and structure.
Environmental Transport and Fate Studies (as a tracer)
This compound serves as a model compound for studying the environmental transport and fate of anionic, reactive organic pollutants. mdpi.com Because it is water-soluble and can be tracked at low concentrations, it can be intentionally released in controlled field or laboratory settings to simulate how similar contaminants would behave. oregonstate.edu
Studies using this dye as a tracer can help determine key transport parameters such as:
Advection and Dispersion: The bulk movement and spreading of the tracer plume in surface water or groundwater.
Retardation: The slowing of the tracer's movement due to adsorption onto soil or sediment particles. mdpi.com
Degradation: The breakdown of the dye under various environmental conditions (e.g., photodegradation, biodegradation). researchgate.netresearchgate.net
By comparing the breakthrough curve of a reactive tracer like this compound with that of a conservative tracer, scientists can isolate and quantify the effects of these physicochemical interactions, leading to more accurate models of contaminant transport. mdpi.comresearchgate.net
Table 2: Chemical Compound Names
| Identifier | Name |
| EINECS Number | 303-443-0 |
| Common Name | Reactive Yellow 15 |
| Trade Name | Remazol Yellow GR |
| IUPAC Name | disodium (B8443419);2-[[4-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]phenyl]amino]naphthalene-1,5-disulfonate |
Einecs 303 443 0 in Advanced Materials Science and Industrial Process Optimization
Innovations in Formulation Science and Delivery Systems
The field of formulation science for laundry detergents and textile treatments continues to evolve, with innovations aimed at improving the efficiency and effectiveness of active ingredients like EINECS 303-443-0. One area of development is the creation of multi-component systems that provide synergistic benefits. obachemical.com For example, combining different types of FWAs or pairing them with other advanced ingredients can broaden the range of fabrics they are effective on and improve their stability.
The table below presents a conceptual overview of advanced delivery systems for optical brighteners.
| Delivery System | Principle of Operation | Potential Advantages |
| Polymeric Enhancers | A polymer with a chromophore acts as a carrier, depositing a hueing dye uniformly onto the fabric to complement the FWA's action. server-he.de | Homogeneous deposition, enhanced whiteness, compatibility with other detergent ingredients. server-he.de |
| Encapsulation | The FWA is enclosed within a protective shell (e.g., a polymer microcapsule) that releases the agent under specific conditions during the wash. | Controlled release, improved stability of the FWA in the detergent formulation, targeted delivery. |
| Crystalline Formulations | Transforming the FWA from an amorphous to a crystalline solid. obachemical.com | Higher purity, increased stability, potentially enhanced whitening performance. obachemical.com |
| Multifunctional Molecules | Synthesizing single molecules that incorporate both FWA and other protective moieties (e.g., UV absorbers). ncsu.edu | Provides multiple benefits (e.g., brightening and photostability) from a single ingredient. ncsu.edu |
Table of Compound Names
| EINECS Number | Common Name/Synonym | Chemical Name | CAS Number |
| 303-443-0 | Fluorescent Whitening Agent 71 (FWA-71); Optical Brightener 71 (OBA 71) redox.comcanada.ca | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium (B8443419) salt industrialchemicals.gov.auechemportal.org | 16090-02-1 industrialchemicals.gov.auechemportal.org |
| N/A | Polyvinylpyrrolidone | N/A | 9003-39-8 |
Sophisticated Analytical Methodologies for Einecs 303 443 0 Detection and Quantification
High-Resolution Chromatographic Separation Techniques
High-resolution chromatographic techniques, particularly Ultra Performance Liquid Chromatography (UPLC), form the cornerstone for the separation of Fenretinide from complex matrices. UPLC systems offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including improved resolution, shorter run times, and enhanced sensitivity.
Optimized Ultra Performance Liquid Chromatography (UPLC) Protocols
The separation of Fenretinide is typically achieved using reversed-phase chromatography. Optimized UPLC protocols involve specific columns, mobile phases, and gradient elution conditions to ensure sharp, symmetrical peaks and efficient separation from metabolites and endogenous interferences. nih.govnih.gov
A common approach utilizes a C18 column, which provides the necessary hydrophobicity to retain the lipophilic Fenretinide molecule. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, frequently acidified with formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.govnih.gov Gradient elution is employed, where the proportion of the organic solvent is increased over the course of the analysis to effectively elute Fenretinide and its metabolites. nih.govnih.gov
An exemplary UPLC protocol might involve a gradient elution on a C18 column maintained at a specific temperature, with a precise flow rate to ensure reproducibility. nih.gov For instance, one method specifies a Kinetex C18 column (1.7 µm, 50 × 2.1 mm) kept at 30°C. nih.gov The autosampler is often cooled to prevent degradation of the light- and temperature-sensitive analyte before injection. nih.govnih.gov
Table 1: Example of UPLC Protocol Parameters for Fenretinide Analysis This table is interactive. Click on the headers to sort.
| Parameter | Condition | Source |
|---|---|---|
| Column | Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Gradient | 45-95% B (0-2 min), 95% B (2-7 min) | nih.gov |
| Injection Volume | 3 µL | nih.gov |
| Autosampler Temp. | 4°C | nih.gov |
| Column Temp. | 30°C | nih.gov |
Chromatographic Peak Characteristics and Retention Time Determinants
Under optimized UPLC conditions, Fenretinide typically elutes as a well-defined, sharp peak. The retention time is a critical parameter for identification and is influenced by several factors. In one validated method, the retention time for Fenretinide was reported to be 2.5 minutes. nih.gov
Key determinants of retention time include:
Mobile Phase Composition and Gradient: The specific gradient profile, including the initial and final percentages of the organic solvent and the rate of change, is the primary determinant of how long Fenretinide is retained on the column. nih.govnih.gov
Column Chemistry: The choice of stationary phase (e.g., C18) and its properties (particle size, pore size) dictates the extent of interaction with the analyte.
Flow Rate: Higher flow rates generally lead to shorter retention times, though they must be balanced against maintaining optimal separation efficiency. nih.gov
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention time. nih.gov
Hyphenated Spectroscopic Detection Platforms
To achieve high sensitivity and selectivity, UPLC systems are coupled with advanced spectroscopic detectors. For Fenretinide analysis, Photodiode Array (PDA) and Fluorescence (FLR) detectors are particularly valuable.
Integration of Photodiode Array (PDA) Detection
Photodiode Array (PDA) detection is an advanced form of UV-Vis detection that acquires the entire UV-Vis spectrum for the analyte as it elutes from the column. waters.com This capability is highly advantageous for Fenretinide analysis. Methods have been developed using UV detection at specific wavelengths, such as 340 nm or 364 nm, which correspond to the absorbance maxima of the retinoid chromophore. nih.govnih.gov
The integration of a PDA detector allows for:
Optimal Wavelength Selection: The detector can monitor the peak at its maximum absorbance wavelength, maximizing sensitivity.
Peak Purity Assessment: PDA software can compare spectra across an entire peak. shimadzu.com This is used to verify that the chromatographic peak is pure and not co-eluting with impurities, which is a critical aspect of method validation in pharmaceutical analysis. shimadzu.com
Compound Identification: The acquired UV spectrum serves as a secondary confirmation of the analyte's identity by matching it against a reference spectrum. shimadzu.com
Advanced Fluorescence (FLR) Detection: Wavelength Selection and Sensitivity Enhancement
While direct fluorescence detection methods for Fenretinide are less commonly detailed than UV or mass spectrometry, fluorescence-based assays are crucial for studying its biological activity. Fenretinide is known to induce the generation of Reactive Oxygen Species (ROS) as part of its mechanism of action. aacrjournals.orgoup.com
Advanced fluorescence detection in this context involves the use of specific probes that become fluorescent upon reacting with ROS. For example, the oxidation-sensitive dye 2',7'-dichlorofluorescein (B58168) diacetate is used to measure intracellular ROS production in cells treated with Fenretinide. aacrjournals.orgoup.com In these assays, cells are loaded with the dye, and upon oxidation by ROS, it is converted to the highly fluorescent dichlorofluorescein. The fluorescence intensity, measured at appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 538 nm), directly correlates with the level of ROS generated, providing a sensitive measure of Fenretinide's cellular activity. oup.com
Rigorous Method Validation and Performance Metrics
Analytical methods for quantifying Fenretinide are subjected to rigorous validation according to guidelines from regulatory agencies like the Food and Drug Administration (FDA). nih.gov Validation ensures the method is suitable for its intended purpose and yields reliable, reproducible data. wjarr.com Key performance metrics include linearity, detection limits, accuracy, precision, and recovery.
A validated LC-MS/MS method for Fenretinide demonstrated linearity over a concentration range of 0.2–50 ng/mL in human plasma. nih.gov Another method showed a wide quantification range of 1 ng/mL to 2000 ng/mL. nih.gov The lower limit of quantification (LLOQ) has been reported as low as 0.2 ng/mL, while the lower limit of detection (LOD) has been established at 5 ng/mL in other studies. nih.govnih.gov
Precision is assessed at intra-run and inter-run levels, with results typically required to be within ±15%. nih.gov For example, one study reported inter-run precision between 2.22–7.26% and accuracy between 94.92–101.22%. nih.gov Recovery experiments, which measure the efficiency of the extraction process, have shown results ranging from 93% to 110%. nih.gov Selectivity is confirmed by analyzing blank biological samples to ensure no endogenous components interfere with the detection of Fenretinide. nih.gov
Table 2: Summary of Method Validation and Performance Metrics for Fenretinide This table is interactive. Click on the headers to sort.
| Validation Parameter | Result/Range | Source |
|---|---|---|
| Linearity Range | 0.2–50 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | nih.gov |
| Lower Limit of Detection (LOD) | 5 ng/mL | nih.gov |
| Intra-run Accuracy | 94.99–105.43% | nih.gov |
| Inter-run Accuracy | 94.92–101.22% | nih.gov |
| Intra-run Precision (% CV) | 1.69–7.64% | nih.gov |
| Inter-run Precision (% CV) | 2.22–7.26% | nih.gov |
| Recovery | 93–110% | nih.gov |
Methodological Development for Sample Preparation from Diverse Sample Types
The accurate detection and quantification of the chemical compound EINECS 303-443-0, identified as a salt of triphosphoric acid and triethanolamine (B1662121), present unique analytical challenges due to its high polarity and ionic nature. The development of robust sample preparation methods is a critical prerequisite for reliable analysis, as the complexity of the sample matrix can significantly interfere with the measurement of the target analyte. The choice of an appropriate sample preparation technique is contingent upon the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method. For this compound, which is composed of the triethanolamine cation and the triphosphate anion, methodologies must be capable of efficiently extracting these polar and ionic species while minimizing matrix effects.
The development of such methods often involves a multi-faceted approach, considering techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and more recent modifications like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The selection of the optimal technique is tailored to the specific characteristics of diverse sample matrices, including industrial formulations, environmental waters, and biological fluids.
For instance, in the analysis of industrial products such as cosmetics or metalworking fluids, where this compound may be present in higher concentrations, a simple dilution followed by direct injection into a chromatographic system might be feasible. However, for more complex matrices or when lower detection limits are required, more sophisticated sample cleanup and concentration steps are imperative.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a highly polar and ionic compound like this compound, direct extraction into a non-polar organic solvent is generally inefficient. To overcome this, ion-pair LLE can be employed. This approach involves the addition of a counter-ion to the aqueous sample to form a neutral ion-pair with the charged analyte, which can then be extracted into a non-polar organic solvent.
The selection of the ion-pairing reagent and the organic solvent is critical for achieving high extraction efficiency. For the triethanolammonium (B1229115) cation, a large, hydrophobic anion would be a suitable ion-pairing agent. Conversely, for the triphosphate anion, a large, hydrophobic cation could be used. The pH of the aqueous phase also plays a crucial role and must be carefully controlled to ensure the analyte and the ion-pairing reagent are in their desired ionic forms.
Table 1: Parameters for Ion-Pair Liquid-Liquid Extraction of this compound Components
| Parameter | Triethanolammonium Cation | Triphosphate Anion |
| Sample Matrix | Aqueous solutions, wastewater | Aqueous solutions, biological fluids |
| Ion-Pairing Reagent | Sodium dodecyl sulfate (B86663) (SDS) | Tetrabutylammonium (TBA) salts |
| Organic Solvent | Chloroform, Dichloromethane | Hexane, Ethyl acetate |
| pH Adjustment | Acidic (to ensure protonation of triethanolamine) | Neutral to slightly basic |
| Post-Extraction | Evaporation of organic solvent and reconstitution in mobile phase | Back-extraction into an aqueous phase or direct analysis |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly versatile and widely used technique for sample preparation that can overcome many of the limitations of LLE, such as emulsion formation and the use of large volumes of organic solvents. techbriefs.com The choice of the sorbent material is paramount for the successful retention and subsequent elution of the target analyte. For a polar and ionic compound like this compound, several SPE strategies can be considered.
Reversed-Phase SPE: While traditional C18 sorbents are generally used for non-polar compounds, they can be employed for the retention of the triethanolamine component of this compound if an ion-pairing reagent is added to the sample to increase its hydrophobicity.
Ion-Exchange SPE: This is a more direct approach for ionic compounds. A cation-exchange sorbent (e.g., with sulfonic acid functional groups) can be used to retain the triethanolammonium cation, while an anion-exchange sorbent (e.g., with quaternary amine functional groups) can retain the triphosphate anion. The retained analytes are then eluted with a solution of high ionic strength or a buffer that modifies the pH to neutralize the analyte.
Mixed-Mode SPE: These sorbents contain both reversed-phase and ion-exchange functionalities, allowing for the simultaneous extraction of a broader range of analytes with varying polarities. This can be particularly useful for complex samples where both the triethanolamine and triphosphate components need to be analyzed.
Polymeric SPE: Sorbents based on polymers like styrene-divinylbenzene can offer enhanced retention for polar compounds compared to traditional silica-based sorbents. sae.org
The development of an SPE method involves several steps, including conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. Each of these steps must be carefully optimized to achieve the desired recovery and purity.
Table 2: Solid-Phase Extraction Strategies for this compound from Aqueous Matrices
| SPE Mode | Sorbent Type | Target Analyte Component | Elution Solvent | Key Considerations |
| Reversed-Phase (with Ion-Pairing) | C18 or C8 | Triethanolammonium cation | Methanol or Acetonitrile with ion-pairing reagent | Requires careful selection of ion-pairing reagent. |
| Strong Cation Exchange (SCX) | Sulfonic acid functionalized silica (B1680970) or polymer | Triethanolammonium cation | Ammoniated methanol or buffer with high salt concentration | pH of sample loading is critical for retention. |
| Strong Anion Exchange (SAX) | Quaternary amine functionalized silica or polymer | Triphosphate anion | Acidified methanol or buffer with high salt concentration | Potential for co-extraction of other anions. |
| Mixed-Mode (Reversed-Phase/Cation Exchange) | C18 with sulfonic acid groups | Triethanolammonium cation | Stepwise elution with organic solvent and then a pH-modified or high salt buffer | Offers enhanced selectivity and cleanup. |
QuEChERS-based Approaches
The QuEChERS method, originally developed for pesticide residue analysis in food, is a two-step process involving an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. phenomenex.comsepscience.com While the original QuEChERS method is not optimized for highly polar and ionic compounds, modifications such as the QuPPe (Quick Polar Pesticides) method have been developed to address this limitation. chromatographyonline.com
A modified QuEChERS approach for this compound would likely involve an initial extraction with a polar solvent like acidified acetonitrile or methanol to ensure the solubilization of the analyte. The subsequent d-SPE cleanup step would be crucial for removing matrix components. The choice of d-SPE sorbents would depend on the sample matrix. For example, a combination of primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove non-polar interferences could be employed. For highly complex matrices, graphitized carbon black (GCB) might be added to remove pigments and sterols, although its use requires caution due to the potential for analyte loss.
Table 3: Modified QuEChERS Protocol for this compound in a Complex Matrix (e.g., cosmetic cream)
| Step | Procedure | Rationale |
| 1. Sample Homogenization | Weigh 1-2 g of the sample into a centrifuge tube. | To ensure a representative sample. |
| 2. Extraction | Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid). Vortex vigorously for 1-2 minutes. | To extract the polar analyte and precipitate proteins and other macromolecules. |
| 3. Partitioning | Add a salt mixture (e.g., MgSO4, NaCl). Vortex and centrifuge. | To induce phase separation between the aqueous and organic layers and drive the analyte into the acetonitrile phase. |
| 4. Dispersive SPE (d-SPE) Cleanup | Take an aliquot of the acetonitrile supernatant and add to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO4). Vortex and centrifuge. | To remove interfering matrix components. PSA removes acidic interferences, C18 removes fatty components, and MgSO4 removes residual water. |
| 5. Final Extract | The supernatant is ready for analysis by an appropriate instrumental technique (e.g., LC-MS/MS). | The final extract is cleaned and concentrated, ready for injection. |
Regulatory Science and Environmental Impact Assessment of Einecs 303 443 0
Regulatory Classifications and Implications for Chemical Management (e.g., REACH, UVCB Substances)
The REACH regulation, which came into force in 2007, requires manufacturers and importers to register chemical substances produced or imported in quantities of one tonne or more per year with ECHA. sacheminc.com Substances listed on the EINECS inventory were considered "phase-in substances" and were granted transitional periods for registration. safeopedia.com The absence of a public registration dossier for EINECS 303-443-0 suggests that it may not be currently manufactured or imported into the EU in sufficient quantities to trigger the registration requirement, or it may fall under an exemption.
A significant challenge in regulating substances like this compound is the potential classification as a UVCB substance. UVCB stands for substances of Unknown or Variable composition, Complex reaction products or Biological materials. labcorp.comnih.gov These substances cannot be sufficiently identified by their chemical composition alone. labcorp.com Their identity is often linked to their manufacturing process and starting materials. reach-metals.eu Given the complexity and potential variability, UVCB substances pose considerable challenges for registration and evaluation under REACH, which is fundamentally designed around the concept of a well-defined, single substance. labcorp.com
The implications for chemical management are substantial. Without a REACH registration, the comprehensive safety data and hazard assessments required by the regulation are not publicly available through ECHA. This creates a data gap, making it difficult for authorities and downstream users to assess the risks associated with the substance.
Table 1: Comparison of Substance Types under REACH
| Feature | Mono-constituent Substance | Multi-constituent Substance | UVCB Substance |
| Definition | A substance in which one constituent is present at a concentration of at least 80% (w/w). | A substance consisting of several main constituents, present at concentrations generally ≥10% and <80% (w/w). | A substance of unknown or variable composition, a complex reaction product, or of biological origin. Composition is not fully known or is variable. labcorp.com |
| Identification | Based on chemical name, EINECS/CAS number, and spectral data. europa.eu | Based on chemical names of main constituents, their concentration ranges, and spectral data. | Identification requires information on the source and manufacturing process in addition to available analytical data. europa.eureach-metals.eu |
| REACH Registration | Straightforward, based on defined properties. | Requires data on all constituents. | Complex, requires extensive justification and analytical data to define the substance. labcorp.com |
Research on Substance Identity and Compositional Variability within Regulatory Frameworks
For a substance like this compound, where public information is scarce, determining its identity and compositional variability is a primary challenge. For UVCB substances, ECHA guidance emphasizes the need for a thorough analytical investigation to characterize the substance as much as possible. europa.eu This includes providing spectra, chromatograms, and other analytical information in the registration dossier. europa.eu
The compositional variability of a UVCB substance is a key aspect of its identity. reach-metals.eu This variability can stem from different sources of raw materials or slight changes in the manufacturing process. labcorp.com For regulatory purposes, a lead registrant must define a boundary composition that covers the variability of the substance as supplied by all co-registrants. europa.eu
Research into methodologies for characterizing UVCB substances is ongoing. Techniques such as advanced chromatography coupled with mass spectrometry are employed to identify and quantify as many constituents as possible. However, for many complex substances, a complete characterization is not feasible. concawe.eu In such cases, the focus shifts to identifying constituents of particular concern and grouping others into "blocks" of structurally similar chemicals. labcorp.comconcawe.eu
Table 2: Illustrative Analytical Techniques for UVCB Characterization
| Analytical Technique | Information Provided | Relevance for UVCB |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile constituents. | Key for identifying individual components in complex mixtures like petroleum products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of non-volatile constituents. | Important for analyzing complex organic mixtures that are not amenable to GC. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Information on functional groups present in the substance. | Provides a "fingerprint" of the substance, useful for confirming consistency between batches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information about the molecules present. | Can help to elucidate the structure of unknown components. |
Ecological Monitoring and Environmental Risk Assessment Methodologies
The environmental risk assessment of UVCB substances is inherently more complex than for well-defined chemicals. researchgate.net Standard risk assessment procedures, which rely on the specific physical-chemical, toxicological, and fate properties of a single substance, are not directly applicable. concawe.eu
For UVCBs, several adapted methodologies have been developed:
Whole Substance Approach: The substance is tested as a whole mixture. This approach is often used but can be challenging as the variable solubility and properties of different constituents can affect the results. frontiersin.org
Constituent-Based Approach: The risk assessment is based on the properties of individual constituents. This is often not practical due to the sheer number of components. labcorp.com
Ecological monitoring for UVCBs also presents difficulties. It can be challenging to detect and quantify a complex mixture in environmental matrices. Monitoring often focuses on specific, representative, or particularly hazardous constituents of the mixture.
Policy Implications for Sustainable Chemical Development and Innovation
The case of this compound and other similar substances highlights several policy implications for sustainable chemical development. The REACH regulation aims to ensure a high level of protection for human health and the environment, while also promoting innovation and competitiveness. sacheminc.com However, substances that fall outside the standard registration and evaluation processes can undermine these goals.
The existence of a large number of substances on the EINECS list with limited public data poses a challenge to the overarching goal of closing the knowledge gap on existing chemicals. parliament.uk It creates uncertainty in the market and for regulators. For companies wishing to innovate and develop new, safer, and more sustainable chemicals, the lack of information on existing substances can be a barrier. It complicates the process of finding alternatives and demonstrating the benefits of new products.
Addressing this issue may require targeted policy actions, such as:
Incentivizing the generation of data for poorly characterized EINECS substances.
Developing more efficient and cost-effective methods for assessing the risks of UVCB substances.
Promoting the use of non-animal testing methods and computational modeling to fill data gaps for complex substances. nih.gov
Ultimately, ensuring that all chemicals on the market are subject to an appropriate level of scrutiny is essential for building a sustainable chemical future. The challenges posed by substances like this compound underscore the need for continuous development and adaptation of regulatory frameworks to keep pace with the complexity of the chemical world.
Future Research Trajectories and Emerging Paradigms for Einecs 303 443 0
Development of Next-Generation Spectroscopic and Imaging Tools
The development of advanced analytical methods is crucial for the sensitive and selective detection of Triphenyltin in various environmental matrices. Next-generation spectroscopic and imaging tools are being explored to provide more detailed insights into its distribution and fate. These methods aim to overcome the limitations of traditional analytical techniques, which can be time-consuming and may lack the required sensitivity for detecting low concentrations of Triphenyltin and its degradation products.
Researchers are focusing on enhancing the capabilities of techniques such as mass spectrometry and chromatography to achieve lower detection limits and improved accuracy. The goal is to develop robust and efficient methods for routine monitoring of Triphenyltin in water, soil, and biological tissues, which is essential for assessing its environmental risk and enforcing regulations.
Omics-Based Approaches in Biological Interaction Research
To understand the biological effects of Triphenyltin, scientists are increasingly employing omics-based approaches. chemicalbook.com These technologies, including transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the molecular changes that occur in organisms upon exposure to the compound. chemicalbook.com By examining the complete set of genes, proteins, and metabolites, researchers can identify the specific biological pathways that are perturbed by Triphenyltin. chemicalbook.com
A study on marine medaka, for instance, utilized brain transcriptome and gut content metabolome analyses to investigate the endocrine-disrupting effects of Triphenyltin. chemicalbook.com The research highlighted that the glycine-serine-threonine metabolic axis was significantly affected. chemicalbook.com Such multi-omics studies provide a deeper understanding of the mechanisms of toxicity and can help in identifying biomarkers of exposure and effect. chemicalbook.comun.org
Integration into Advanced Nanomaterials and Smart Systems
The integration of Triphenyltin into advanced nanomaterials and smart systems is an emerging area of research with potential applications in various fields. Nanomaterials offer unique properties, such as high surface area and reactivity, which can be harnessed for the development of novel sensors and remediation technologies.
For example, nanomaterial-based sensors could enable rapid and on-site detection of Triphenyltin in environmental samples. Furthermore, advanced oxidation processes utilizing nanomaterials are being investigated for the degradation of persistent organic pollutants like Triphenyltin. These smart systems could provide innovative solutions for the management of contaminated sites.
Exploration of Bio-based and Sustainable Synthesis Pathways
In an effort to reduce the environmental footprint of chemical synthesis, researchers are exploring bio-based and sustainable pathways for the production of organotin compounds. While much of the focus has been on the synthesis of organotin compounds in general, the principles of green chemistry are being applied to develop more environmentally friendly methods.
This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions that minimize waste generation. Microwave-assisted synthesis, for example, has been explored as a more energy-efficient method for producing certain organotin derivatives. accustandard.com The development of sustainable synthesis routes is crucial for minimizing the life cycle impact of these compounds.
Predictive Computational Models for Environmental Behavior and Ecotoxicity
Predictive computational models are becoming increasingly important for assessing the environmental behavior and ecotoxicity of chemicals like Triphenyltin. These models, often based on Quantitative Structure-Activity Relationships (QSAR), can estimate the fate and effects of compounds in the environment, reducing the need for extensive and costly experimental testing.
By correlating the chemical structure of a compound with its physicochemical properties and toxicological effects, these models can predict its persistence, bioaccumulation potential, and toxicity to various organisms. For Triphenyltin, computational models can help to forecast its distribution in different environmental compartments and to estimate its potential risks to aquatic and terrestrial ecosystems, thereby aiding in environmental risk assessment and management.
Q & A
Basic Research Questions
Q. What are the primary methods for determining the structural identity and purity of Einecs 303-443-0 in experimental settings?
- Methodological Answer :
- Structural Identification : Use spectroscopic techniques (e.g., NMR, FTIR) and crystallography (X-ray or electron diffraction) to confirm molecular structure. Cross-reference spectral data with computational models (e.g., DFT simulations) to resolve ambiguities .
- Purity Assessment : Employ chromatography (HPLC, GC) coupled with mass spectrometry to quantify impurities. Validate methods using certified reference materials (CRMs) and report relative standard deviations (RSDs) for reproducibility .
- Data Table Example :
| Technique | Purpose | Key Parameters | Acceptable Threshold |
|---|---|---|---|
| HPLC | Purity analysis | Retention time, peak area | ≥98% purity |
| NMR | Structural confirmation | Chemical shift, coupling constants | Match reference spectra |
Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to stressors (heat, light, humidity) in controlled chambers. Monitor degradation via kinetic studies (e.g., Arrhenius plots for thermal stability) .
- Analytical Endpoints : Use stability-indicating assays (e.g., UV-Vis spectroscopy for photodegradation products). Include control groups and statistical validation (e.g., ANOVA for batch variations) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across studies?
- Methodological Answer :
- Systematic Meta-Analysis : Compile datasets from peer-reviewed studies. Apply heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Investigate methodological differences (e.g., solvent polarity in solubility assays) as confounding factors .
- Replication Studies : Reproduce conflicting experiments under standardized protocols (ISO/IEC 17025). Report confidence intervals and uncertainty margins for key parameters .
- Data Contradiction Framework :
1. Identify conflicting data → 2. Compare experimental conditions → 3. Isolate variables → 4. Replicate under controlled settings → 5. Statistically validate outcomes
Q. What advanced computational strategies are recommended for modeling the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER, CHARMM) to model ligand-receptor binding kinetics. Validate with experimental binding affinities (e.g., SPR or ITC data) .
- Machine Learning (ML) Integration : Train models on existing SAR datasets to predict unknown interactions. Address overfitting via cross-validation and external test sets .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?
- Answer :
- Feasibility : Ensure access to specialized instrumentation (e.g., synchrotron facilities for crystallography).
- Novelty : Identify gaps via systematic literature reviews (e.g., Scopus/Web of Science keyword mapping).
- Ethical Compliance : Adhere to institutional biosafety protocols for toxicity assays .
Q. What statistical approaches are critical for analyzing dose-response relationships in toxicological studies involving this compound?
- Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with bootstrapped confidence intervals .
- Error Propagation : Account for instrument precision (e.g., pipetting errors) in final toxicity indices .
Data Management and Reproducibility
Q. What best practices ensure reproducibility in synthesizing and characterizing this compound?
- Answer :
- Detailed Protocols : Document synthetic steps (e.g., stoichiometry, reaction time) in SI (Supporting Information). Use IUPAC nomenclature and CAS registry cross-referencing .
- Open Data : Share raw spectra and crystallographic files (CIF) via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
